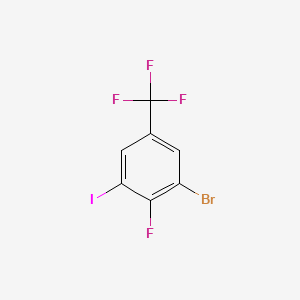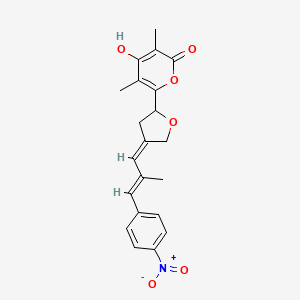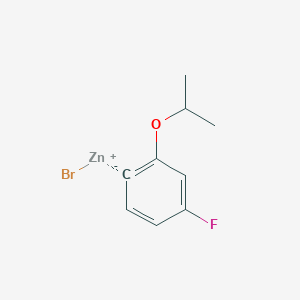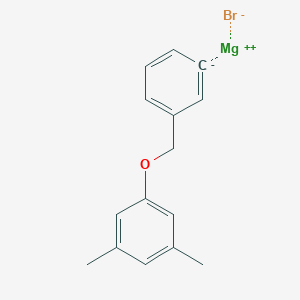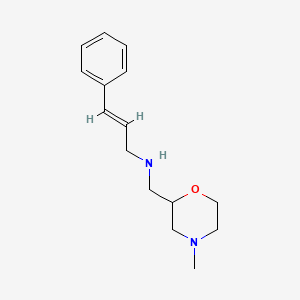
3-(2,5-Dichlorophenoxymethyl)phenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is a solution in THF, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide typically involves the reaction of 3-(2,5-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Preparation of 3-(2,5-dichlorophenoxymethyl)bromobenzene: This precursor can be synthesized by reacting 2,5-dichlorophenol with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Grignard Reagent: The 3-(2,5-dichlorophenoxymethyl)bromobenzene is then reacted with magnesium turnings in THF. The reaction is initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale synthesis of the bromobenzene precursor: .
Efficient handling of magnesium and THF: to ensure the reaction proceeds smoothly.
Strict control of reaction conditions: to maintain the quality and yield of the Grignard reagent.
化学反应分析
Types of Reactions
3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, acyl chlorides.
Solvents: THF, diethyl ether.
Major Products
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
科学研究应用
3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds, essential for synthesizing complex organic molecules.
Pharmaceutical Research: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Involved in the preparation of polymers and advanced materials.
Biological Studies: Utilized in the synthesis of biologically active compounds for studying biochemical pathways.
作用机制
The mechanism by which 3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used for similar purposes.
3-(2,4-dichlorophenoxymethyl)phenylmagnesium Bromide: A closely related compound with a different substitution pattern on the phenyl ring.
3-(2,5-dichlorophenoxymethyl)phenylmagnesium Chloride: Similar structure but with a chloride instead of a bromide.
Uniqueness
3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in organic synthesis. The presence of two chlorine atoms on the phenyl ring can also affect the electronic properties and steric hindrance, making it suitable for specific synthetic applications.
属性
分子式 |
C13H9BrCl2MgO |
|---|---|
分子量 |
356.3 g/mol |
IUPAC 名称 |
magnesium;1,4-dichloro-2-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
XGSPNZDBOBRITE-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)COC2=C(C=CC(=C2)Cl)Cl.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


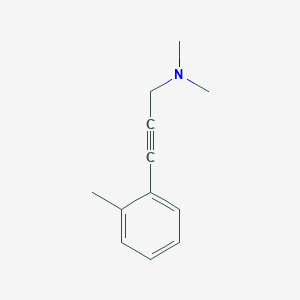
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonate](/img/structure/B14889815.png)
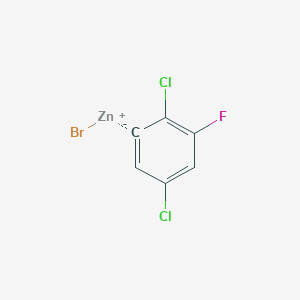
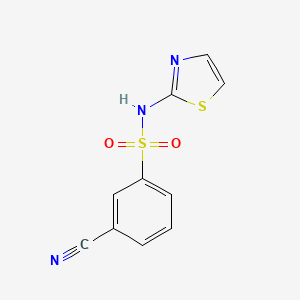
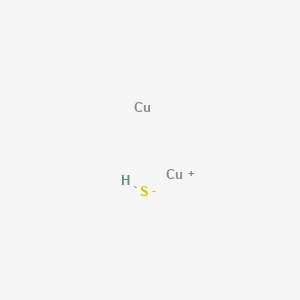
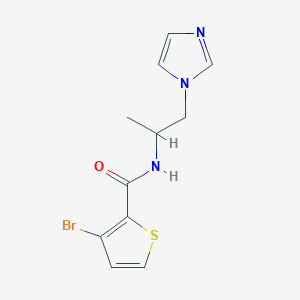
![3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14889845.png)
![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)
